molecular formula C20H19NO4 B5656143 N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide

N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B5656143
M. Wt: 337.4 g/mol
InChI Key: VKMXQSOHQMSBAR-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of methoxy groups at the 2 and 5 positions of the phenyl ring and at the 3 position of the naphthalene ring

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-15-8-9-18(24-2)17(12-15)21-20(22)16-10-13-6-4-5-7-14(13)11-19(16)25-3/h4-12H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMXQSOHQMSBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 2,5-dimethoxyaniline with 3-methoxy-2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting compound is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced carboxamides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound serves as a promising scaffold for the design of new drugs, particularly those targeting inflammatory diseases and cancer. Its structural features allow for modifications that can enhance therapeutic efficacy and specificity. Research indicates that it exhibits notable anticancer and anti-inflammatory properties.

Anticancer Activity

In vitro studies have demonstrated that N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide can induce apoptosis in various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HepG-235.58Induction of mitochondrial apoptosis and ROS accumulation
MCF720.0Cell cycle arrest in G0/G1 phase

These findings suggest that the compound may inhibit key pathways involved in cancer cell proliferation, making it a candidate for further pharmacological studies.

Anti-inflammatory Activity

The compound has been shown to inhibit pro-inflammatory cytokines through interference with signaling pathways involved in inflammation. This suggests potential applications in developing anti-inflammatory therapies.

Materials Science

Organic Materials Synthesis
this compound is also explored as a building block for synthesizing novel organic materials with specific electronic or optical properties. Its unique structure may contribute to enhanced performance in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

Biological Studies

Mechanism of Action Investigation
Research into the interactions of this compound with biological targets is ongoing to elucidate its mechanism of action. Molecular docking studies suggest that it may bind to specific enzymes or receptors, modulating their activity and providing insights into its therapeutic potential.

In Vitro Studies

Several studies have focused on the compound's effects on cancer cell lines:

  • HepG-2 Cells : A study demonstrated significant increases in early and late apoptosis rates after treatment with this compound, supporting its anticancer potential.
  • MCF7 Cells : Research indicated that treatment led to cell cycle arrest, further validating its role as an anticancer agent.

Molecular Docking Studies

Molecular docking analyses have been utilized to predict the binding affinity of this compound with various biological macromolecules, aiding in understanding its pharmacodynamics.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its structural features allow it to interact with cellular membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide: shares similarities with other naphthalene carboxamides and methoxy-substituted aromatic compounds.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A compound with similar methoxy substitutions but different core structure and biological activity.

    2,5-Dimethoxyphenethylamine (2C-H): Another compound with methoxy groups at the 2 and 5 positions but different overall structure and applications.

Uniqueness

This compound is unique due to its specific combination of methoxy substitutions and naphthalene carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its antiproliferative, antioxidant, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring system substituted with methoxy groups and a carboxamide functional group. Its chemical formula is C18H19NO4C_{18}H_{19}NO_4 and it is classified as a naphthalene carboxamide.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (concentration required for 50% inhibition) against selected cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)3.1
HCT116 (Colon)4.0
A549 (Lung)5.0

These values indicate that the compound has potent activity, particularly against the MCF-7 breast cancer cell line, suggesting a potential role in breast cancer therapy.

The mechanism by which this compound exerts its antiproliferative effects appears to involve the modulation of cell cycle progression and induction of apoptosis. Specifically, studies indicate that the compound may inhibit tubulin polymerization, leading to disrupted microtubule organization and subsequent cell cycle arrest at the G2/M phase. This is associated with downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1 .

Antioxidant Activity

In addition to its antiproliferative effects, this compound has been evaluated for its antioxidant properties. The following table presents results from assays measuring antioxidant capacity:

Assay Type Result Reference
DPPH ScavengingIC50 = 15 µM
FRAP AssayStrong antioxidant

The compound demonstrated significant antioxidant activity in both DPPH and FRAP assays, indicating its potential to mitigate oxidative stress in biological systems.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains with notable results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM Reference
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli32

These findings suggest that this compound possesses selective antibacterial properties, particularly against Gram-positive bacteria.

Case Studies

Several studies have investigated the biological activity of this compound in preclinical models:

  • In Vivo Studies : A study involving xenograft models of breast cancer demonstrated that treatment with this compound significantly reduced tumor growth compared to control groups (p < 0.05) .
  • Cell Culture Experiments : In vitro experiments showed that the compound induced apoptosis in MCF-7 cells as evidenced by increased annexin V staining and caspase activation assays .

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